
(3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate is an organic phosphate compound with the molecular formula C5H13O7P It is characterized by the presence of a phosphate group attached to a 3-hydroxy-2,2-dimethoxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate typically involves the reaction of 3-hydroxy-2,2-dimethoxypropyl alcohol with phosphoric acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Hydroxy-2,2-dimethoxypropyl alcohol+Phosphoric acid→(3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain the compound in high purity. The use of advanced techniques like chromatography and crystallization may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of reduced phosphate derivatives.
Substitution: Formation of substituted phosphates.
Scientific Research Applications
(3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphate compounds.
Biology: Studied for its potential role in biochemical pathways and as a model compound for phosphate metabolism.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound may also act as a ligand, binding to specific proteins and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Glycerophosphate: Similar in structure but lacks the dimethoxy groups.
Phosphatidic acid: Contains a phosphate group but has a different backbone structure.
Lysophosphatidic acid: Similar phosphate group but with a different hydrocarbon chain.
Uniqueness
(3-Hydroxy-2,2-dimethoxy)propyl dihydrogen phosphate is unique due to the presence of both hydroxyl and dimethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Properties
CAS No. |
29909-09-9 |
|---|---|
Molecular Formula |
C5H13O7P |
Molecular Weight |
216.13 g/mol |
IUPAC Name |
(3-hydroxy-2,2-dimethoxypropyl) dihydrogen phosphate |
InChI |
InChI=1S/C5H13O7P/c1-10-5(3-6,11-2)4-12-13(7,8)9/h6H,3-4H2,1-2H3,(H2,7,8,9) |
InChI Key |
SKLZXNDXYBQVOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(CO)(COP(=O)(O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


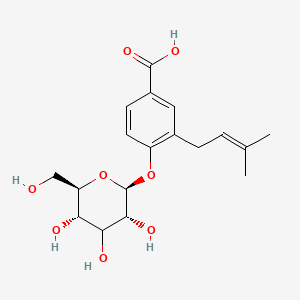
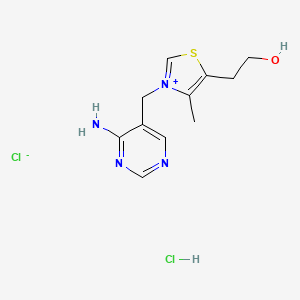
![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)
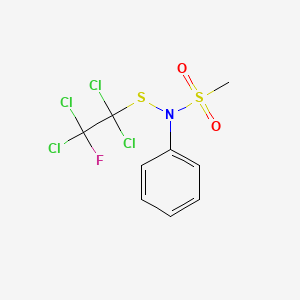
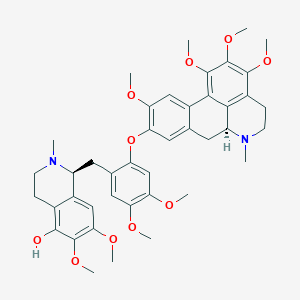
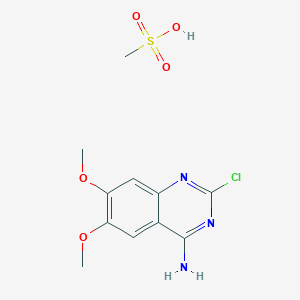
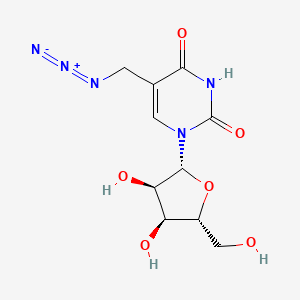


![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)

![2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)
![6-(Tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13424360.png)
![Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate](/img/structure/B13424363.png)
